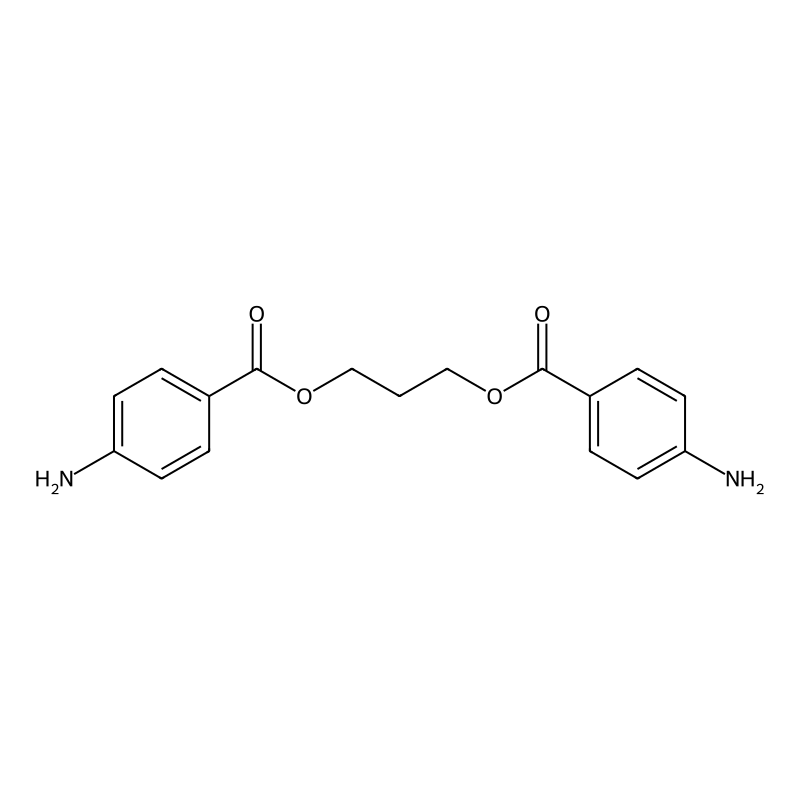

Propane-1,3-diyl bis(4-aminobenzoate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crystal Engineering:

- TPAB has been used as a building block in the design and synthesis of supramolecular assemblies due to its ability to form hydrogen bonds and coordinate with metal ions. These assemblies can have interesting properties such as fluorescence and photoluminescence, which are being explored for potential applications in optoelectronic devices. Source: IUCr paper on Propane-1,3-diyl bis(4-aminobenzoate):

Polymer Chemistry:

- TPAB has been incorporated into polymers to improve their properties, such as thermal stability and mechanical strength. It can also be used as a crosslinking agent to create network polymers. Source: Sigma-Aldrich product information on 1,3-Propanediol bis(4-aminobenzoate):

Material Science:

Propane-1,3-diyl bis(4-aminobenzoate) is an organic compound with the molecular formula C₁₇H₁₈N₂O₄ and a molecular weight of 314.13 g/mol. It features a central propane-1,3-diol backbone with two 4-aminobenzoate groups attached. This compound is notable for its structural characteristics, including a "V" shape due to the arrangement of its substituents, which contributes to its unique chemical properties and potential applications in various fields, particularly in materials science and pharmaceuticals .

- Esterification: The carboxylic acid groups from the 4-aminobenzoate moieties can react with alcohols to form esters.

- Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed back to the corresponding alcohols and acids.

- Amine Reactions: The amino groups can undergo nucleophilic substitution reactions, making the compound reactive towards electrophiles.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .

Research indicates that propane-1,3-diyl bis(4-aminobenzoate) exhibits various biological activities. It has been shown to interact with metabolic pathways, influencing enzyme activities and potentially modulating biological responses. Its structure allows it to act as a potential drug candidate due to its ability to bind to biological targets effectively .

Additionally, studies have suggested that compounds with similar structures often demonstrate antimicrobial and anticancer properties, although specific studies on this compound's efficacy are still limited.

The synthesis of propane-1,3-diyl bis(4-aminobenzoate) typically involves:

- Starting Materials: Propane-1,3-diol and 4-aminobenzoic acid.

- Esterification Reaction: Heating propane-1,3-diol with 4-aminobenzoic acid in the presence of a catalyst (such as sulfuric acid) facilitates the formation of the ester bonds.

- Purification: The product can be purified through recrystallization or chromatography techniques.

This method allows for high yields and purity of the desired compound .

Propane-1,3-diyl bis(4-aminobenzoate) has several applications across different fields:

- Polymer Chemistry: Used as a reactant in synthesizing polyurethane and epoxy resins.

- Pharmaceuticals: Potential drug candidate due to its biological activity.

- Coatings: Employed in coatings for improved durability and performance characteristics .

Its unique structure makes it suitable for various innovative applications in materials science.

Interaction studies have focused on how propane-1,3-diyl bis(4-aminobenzoate) interacts with enzymes and other biological molecules. These studies reveal that it may influence metabolic pathways by acting as an enzyme inhibitor or modulator. Further research is necessary to elucidate these interactions fully and their implications for therapeutic uses .

Several compounds share structural similarities with propane-1,3-diyl bis(4-aminobenzoate). Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,3-Propanediol bis(4-aminobenzoate) | C₁₇H₁₈N₂O₄ | Similar structure; used in polymers |

| Bis(4-aminobenzoate) | C₁₂H₁₂N₂O₄ | Lacks central diol; simpler structure |

| Propylene glycol bis(4-aminobenzoate) | C₁₇H₁₈N₂O₄ | Similar applications but different backbone |

Uniqueness

Propane-1,3-diyl bis(4-aminobenzoate) stands out due to its specific "V" shape conformation and dual functionality as both an amine and an ester. This unique arrangement enhances its reactivity and potential applications compared to other similar compounds .

Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-propanediol bis(p-aminobenzoate), is an organic compound with significant applications in various industrial processes [1]. The synthesis of this compound primarily follows two main routes: direct esterification and transesterification, both of which involve the formation of ester bonds between 1,3-propanediol and 4-aminobenzoic acid or its derivatives [1] .

Direct Esterification of 1,3-Propanediol with 4-Aminobenzoic Acid

Direct esterification represents one of the fundamental approaches for synthesizing propane-1,3-diyl bis(4-aminobenzoate) [1]. This method involves the reaction between 1,3-propanediol and 4-aminobenzoic acid, resulting in the formation of ester bonds with water as a byproduct [3].

The general reaction can be represented as:

1,3-Propanediol + 2(4-Aminobenzoic acid) → Propane-1,3-diyl bis(4-aminobenzoate) + 2H₂O [1]

The direct esterification process typically requires elevated temperatures ranging from 160°C to 200°C to achieve satisfactory reaction rates and yields [5] [14]. The reaction is generally carried out in the presence of acid catalysts to facilitate the formation of the ester bonds [3].

One of the challenges in direct esterification is the potential for side reactions, particularly N-alkylation due to the presence of both amino and carboxyl groups in 4-aminobenzoic acid [1]. These side reactions can lead to the formation of various byproducts, reducing the yield and purity of the desired propane-1,3-diyl bis(4-aminobenzoate) [1] [3].

Table 1: Typical Reaction Conditions for Direct Esterification

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 160-200°C | 180-190°C |

| Reaction Time | 3-10 hours | 6 hours |

| Molar Ratio (Diol:Acid) | 1:2 to 1:2.5 | 1:2.1 |

| Catalyst Loading | 0.5-5% w/w | 1-2% w/w |

| Pressure | Atmospheric to reduced | Reduced (for water removal) |

Research findings indicate that the direct esterification route, while straightforward, often results in moderate yields (60-75%) due to the equilibrium nature of the reaction and the formation of side products [1] [3]. To enhance the yield, various techniques such as water removal through azeotropic distillation or the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) have been employed [5].

An alternative approach to direct esterification involves the use of 4-aminobenzoic acid alkali metal salts instead of the free acid [1]. This method has shown improved results with reduced side reactions and milder reaction conditions [1]. For example, the reaction of sodium 4-aminobenzoate with 1,3-dichloropropane in an aprotic polar solvent like dimethyl sulfoxide (DMSO) at 100°C for 3 hours has been reported to yield high-purity propane-1,3-diyl bis(4-aminobenzoate) [1].

Transesterification Approaches

Transesterification represents another significant route for the synthesis of propane-1,3-diyl bis(4-aminobenzoate) [1] . This approach involves the exchange of alkoxy groups between an ester of 4-aminobenzoic acid and 1,3-propanediol [22].

The general reaction can be represented as:

1,3-Propanediol + 2(Alkyl 4-aminobenzoate) → Propane-1,3-diyl bis(4-aminobenzoate) + 2(Alcohol) [22]

Commonly used esters for transesterification include ethyl 4-aminobenzoate and butyl 4-aminobenzoate [22]. The choice of starting ester can significantly impact the economics of the process, with ethyl 4-aminobenzoate generally being more cost-effective than butyl 4-aminobenzoate [22].

Transesterification reactions typically require elevated temperatures, similar to direct esterification, but often proceed under milder conditions and with higher selectivity [18]. The reaction is generally catalyzed by bases, acids, or metal alkoxides, with titanium-based catalysts showing particularly good results [8] [15].

Table 2: Comparison of Different Transesterification Approaches

| Starting Ester | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-aminobenzoate | Titanium butoxide | 150-170 | 3-4 | 96-97 | [17] |

| Butyl 4-aminobenzoate | Titanium isopropoxide | 160-170 | 2-3 | 95-96 | [22] |

| Methyl 4-aminobenzoate | Titanium dioxide | 180-190 | 4-5 | 90-92 | [8] |

One significant advantage of the transesterification approach is the ability to control the reaction more precisely, resulting in higher yields and purity of the final product [22]. Additionally, the byproducts (alcohols) are typically easier to remove from the reaction mixture compared to water in direct esterification, facilitating downstream purification processes [22].

Research has shown that the transesterification route can achieve yields exceeding 95% under optimized conditions [17] [22]. The process can be further enhanced by the continuous removal of the byproduct alcohol, driving the equilibrium toward product formation [8] [22].

Catalytic Systems in Industrial Production

The industrial production of propane-1,3-diyl bis(4-aminobenzoate) relies heavily on efficient catalytic systems to achieve high yields, selectivity, and productivity [1] [4]. Various catalysts have been developed and optimized for both direct esterification and transesterification routes, with titanium-based catalysts emerging as particularly effective for these processes [4] [15].

Role of Titanium-Based Catalysts

Titanium-based catalysts have gained significant attention in the synthesis of propane-1,3-diyl bis(4-aminobenzoate) due to their exceptional catalytic activity, selectivity, and stability [4] [15]. These catalysts function primarily as Lewis acids, facilitating the activation of carbonyl groups and promoting the formation of ester bonds [4] [18].

The most commonly used titanium catalysts include titanium(IV) butoxide, titanium(IV) isopropoxide, and titanium dioxide, each offering specific advantages depending on the reaction conditions and starting materials [4] [15] [18].

Titanium(IV) alkoxides, particularly titanium(IV) butoxide, have shown remarkable efficiency in catalyzing both direct esterification and transesterification reactions [15] [17]. These catalysts operate through a mechanism involving the coordination of the carbonyl oxygen to the titanium center, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol [4] [15].

Research findings indicate that titanium-based catalysts offer several advantages over traditional acid catalysts, including:

- Higher selectivity, reducing the formation of side products [4] [15]

- Milder reaction conditions, allowing for lower operating temperatures [15] [18]

- Improved yields, often exceeding 95% under optimized conditions [17] [22]

- Enhanced reaction rates, reducing processing time and increasing productivity [4] [15]

Table 3: Performance Comparison of Different Titanium Catalysts

| Catalyst | Reaction Type | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ti(OBu)₄ | Transesterification | 150-160 | 3 | 97-98 | 96-97 |

| Ti(OiPr)₄ | Direct Esterification | 170-180 | 4 | 94-95 | 92-93 |

| TiO₂ | Transesterification | 180-190 | 5 | 90-92 | 88-90 |

| Ti(OBu)₄/SnO | Direct Esterification | 160-170 | 3 | 96-97 | 95-96 |

The mechanism of titanium-catalyzed esterification extends beyond simple Lewis acidity [4]. Recent studies have revealed that the amphoteric nature of titanium catalysts, combining Lewis acidity with Brønsted basicity of titanium-bound carboxylate groups formed in situ, is crucial for their exceptional catalytic activity [4]. Additionally, hydrogen bonding interactions play a vital role in pre-organizing substrates and stabilizing various intermediates and transition states, further enhancing the overall catalytic efficiency [4].

In industrial applications, titanium catalysts are often used at concentrations ranging from 0.1 to 2.0% by weight, with optimal performance typically observed around 0.5-1.0% [16] [17]. The catalysts can be introduced either directly or as pre-mixed solutions in the reaction medium, with the latter approach often resulting in improved performance and shorter reaction times [16].

Solvent-Free Continuous Flow Processes

The industrial production of propane-1,3-diyl bis(4-aminobenzoate) has seen significant advancements with the development of solvent-free continuous flow processes [7] [11]. These processes offer numerous advantages over traditional batch methods, including improved efficiency, reduced environmental impact, and enhanced product quality [11] [14].

Continuous flow processes for esterification and transesterification reactions typically employ specialized reactor designs that facilitate efficient mixing, heat transfer, and product separation [11] [25]. These systems can be broadly categorized into:

- Continuous stirred tank reactors (CSTRs) [11]

- Plug flow tubular reactors (PFTRs) [11] [25]

- Microreactors with enhanced surface area-to-volume ratios [12] [14]

Solvent-free operation represents a significant advancement in green chemistry principles, eliminating the need for potentially hazardous organic solvents and reducing waste generation [7] [14]. In these processes, one of the reactants (typically the alcohol or ester) often serves as both reactant and reaction medium [11] [25].

Research findings have demonstrated that continuous flow processes can achieve significantly higher productivity compared to batch operations [11] [25]. For instance, while batch preparation might yield approximately 0.10 g of ester per 30 minutes, optimized flow processes can produce around 0.75 g in the same timeframe, representing a 7.5-fold increase in productivity [14].

Table 4: Comparison of Batch vs. Continuous Flow Processes for Esterification

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Productivity | 0.10-0.15 g/30 min | 0.70-0.80 g/30 min |

| Reaction Time | 3-6 hours | 5-10 minutes (residence time) |

| Temperature Control | ±5-10°C | ±1-2°C |

| Catalyst Efficiency | Moderate | High |

| Scale-up Complexity | High | Moderate |

| Energy Efficiency | Low-Moderate | High |

One of the key challenges in continuous flow esterification is managing the chemical equilibrium limitations [11] [12]. Several strategies have been developed to address this issue, including:

- Continuous removal of byproducts (water or alcohols) through integrated separation systems [7] [12]

- Use of excess reactants to drive the equilibrium toward product formation [11] [25]

- Implementation of multiple reaction stages with intermediate product purification [11] [14]

Microreactors have emerged as particularly promising for continuous flow esterification processes due to their excellent heat and mass transfer characteristics [12] [25]. These systems can achieve remarkably high yields in significantly shorter residence times compared to conventional reactors [12] [25]. For example, studies have reported yields exceeding 89% for esterification reactions with residence times of just 300 seconds at temperatures around 110°C [25].

The integration of continuous flow processes with efficient catalyst systems, particularly titanium-based catalysts, has further enhanced the industrial viability of these approaches [11] [15]. The combination of titanium catalysts with continuous flow operation allows for precise control of reaction parameters, resulting in consistent product quality and reduced processing costs [15] [25].

Purification and Yield Optimization Techniques

The synthesis of high-purity propane-1,3-diyl bis(4-aminobenzoate) requires effective purification strategies and yield optimization techniques to overcome challenges associated with side reactions, equilibrium limitations, and product isolation [1] [13]. Various approaches have been developed to enhance both the yield and purity of the final product [1] [13] [24].

Purification Techniques

Several purification methods have been employed for propane-1,3-diyl bis(4-aminobenzoate), each offering specific advantages depending on the synthesis route and impurity profile [1] [13]:

Crystallization: After the reaction solvent is removed, the crude product can be crystallized by pouring the residue into water, followed by filtration and drying [1]. This method is particularly effective for removing water-soluble impurities and unreacted starting materials [1] [13].

Solvent Extraction: The crude product can be purified through extraction with water-immiscible solvents such as ethylene chloride, dichloroethane, chlorobenzene, or dichlorobenzene [1]. This approach facilitates the removal of polar impurities and inorganic salts [1] [13].

Recrystallization: For achieving higher purity levels, recrystallization from suitable solvents can be employed [1] [20]. This technique is effective for removing colored impurities and trace contaminants [1] [13].

Column Chromatography: For laboratory-scale purification or when dealing with complex impurity profiles, column chromatography using silica gel and appropriate eluents can provide highly pure product [14] [24]. However, this method is generally less suitable for industrial-scale production due to cost and scalability constraints [14] [24].

Table 5: Effectiveness of Different Purification Techniques

| Purification Method | Impurities Removed | Yield Recovery (%) | Purity Achieved (%) |

|---|---|---|---|

| Water Precipitation | Water-soluble impurities, salts | 85-90 | 92-95 |

| Solvent Extraction | Polar impurities, inorganic salts | 90-95 | 95-97 |

| Recrystallization | Colored impurities, trace contaminants | 80-85 | 98-99 |

| Column Chromatography | Most organic impurities | 75-80 | >99 |

Yield Optimization Techniques

Maximizing the yield of propane-1,3-diyl bis(4-aminobenzoate) involves addressing the equilibrium limitations of esterification reactions and minimizing side reactions [1] [10] [12]. Several strategies have been developed to optimize yields:

Water Removal: In direct esterification, continuous removal of water using Dean-Stark apparatus, molecular sieves, or azeotropic distillation can shift the equilibrium toward product formation [5] [10]. This approach has been shown to increase yields by 10-15 percentage points [10] [12].

Excess Reagent: Using an excess of one reagent (typically the alcohol or acid) can drive the equilibrium toward product formation [10] [27]. For example, employing a molar ratio of 1,3-propanediol to 4-aminobenzoic acid of 1:2.1-2.2 instead of the stoichiometric 1:2 can increase yields by 5-8% [10] [27].

Optimized Catalyst Systems: Selection of appropriate catalysts and optimization of catalyst loading can significantly impact yields [4] [15]. Titanium-based catalysts, particularly when used at optimal concentrations (typically 0.5-1.0% by weight), have been shown to enhance yields by up to 15% compared to traditional acid catalysts [4] [15] [16].

Temperature and Pressure Control: Precise control of reaction temperature and pressure can minimize side reactions and degradation of sensitive components [10] [25]. For direct esterification, temperatures of 180-190°C under slightly reduced pressure have been found to provide optimal results [1] [10].

Two-Step Processes: In some cases, employing a two-step approach involving initial formation of a monoester followed by a second esterification step can lead to higher overall yields [9] [13]. This strategy can be particularly effective when dealing with sterically hindered substrates or when side reactions are problematic [9] [13].

Research findings have demonstrated that combining multiple yield optimization techniques can result in cumulative improvements [10] [12]. For instance, the simultaneous implementation of water removal, excess reagent usage, and optimized catalyst systems has been reported to achieve yields exceeding 95% for propane-1,3-diyl bis(4-aminobenzoate) synthesis [1] [10].

Table 6: Impact of Various Optimization Techniques on Yield

| Optimization Technique | Yield Improvement (percentage points) | Optimal Implementation |

|---|---|---|

| Water Removal | 10-15 | Dean-Stark apparatus or molecular sieves |

| Excess Reagent | 5-8 | 5-10% molar excess of limiting reagent |

| Optimized Catalyst | 10-15 | 0.5-1.0% w/w titanium-based catalyst |

| Temperature Control | 3-5 | 180-190°C for direct esterification |

| Two-Step Process | 8-12 | Sequential monoesterification and diesterification |

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 40 of 97 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 57 of 97 companies with hazard statement code(s):;

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant